1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea
Brand Name:
Vulcanchem
CAS No.:
151162-46-8
VCID:
VC21166390
InChI:
InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27)
SMILES:
C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3
Molecular Formula:
C20H32N4O2S2
Molecular Weight:
424.6 g/mol
1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea
CAS No.: 151162-46-8
Cat. No.: VC21166390
Molecular Formula: C20H32N4O2S2
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151162-46-8 |
|---|---|
| Molecular Formula | C20H32N4O2S2 |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea |
| Standard InChI | InChI=1S/C20H32N4O2S2/c25-28(26,24-20(27)23-17-11-7-4-8-12-17)19-15-21-14-13-18(19)22-16-9-5-2-1-3-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,27) |
| Standard InChI Key | WFSLNOMOIPDWSY-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
| SMILES | C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
| Canonical SMILES | C1CCCC(CCC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator